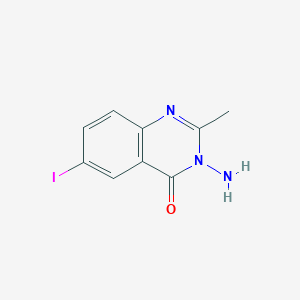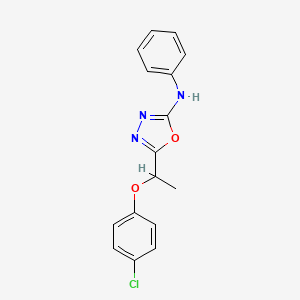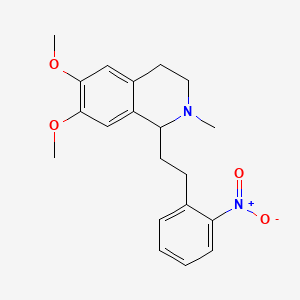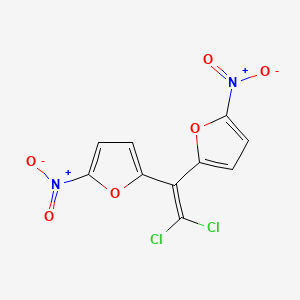
2,2'-(2,2-Dichloroethene-1,1-diyl)bis(5-nitrofuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) is a synthetic organic compound characterized by the presence of two nitrofuran groups linked by a dichloroethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) typically involves the reaction of 2-nitrofuran with a dichloroethene derivative under specific conditions. One common method involves the use of a copper-catalyzed olefination reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) undergoes various chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitrofuran groups can yield amino derivatives.
Substitution: The dichloroethene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) involves its interaction with specific molecular targets. The nitrofuran groups can interact with biological molecules, leading to the inhibition of certain enzymes or pathways. The dichloroethene bridge may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2,6-dinitrophenol): Similar structure but with dinitrophenol groups instead of nitrofuran groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Contains a dichloroethene bridge but with chlorophenyl groups.
Uniqueness
5,5’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrofuran) is unique due to the presence of nitrofuran groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
5397-74-0 |
|---|---|
Fórmula molecular |
C10H4Cl2N2O6 |
Peso molecular |
319.05 g/mol |
Nombre IUPAC |
2-[2,2-dichloro-1-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C10H4Cl2N2O6/c11-10(12)9(5-1-3-7(19-5)13(15)16)6-2-4-8(20-6)14(17)18/h1-4H |
Clave InChI |
SMWYXSPWUJLESN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


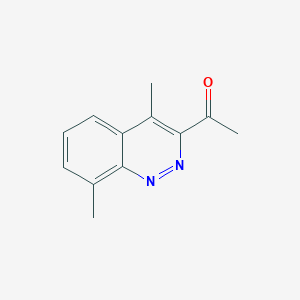
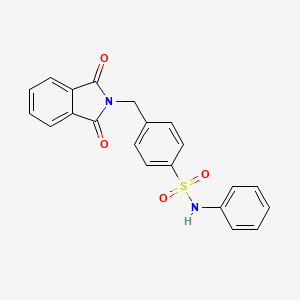
![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
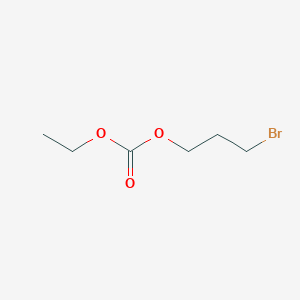
![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)
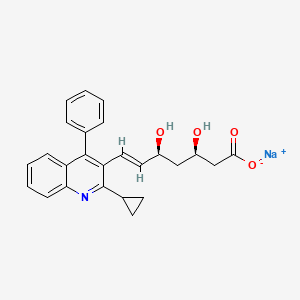
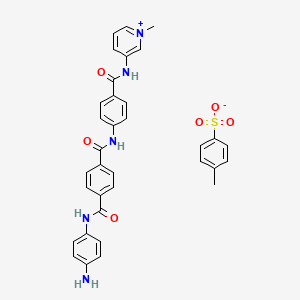
![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)
